molecular formula C18H17N3O3S B4308646 methyl {[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}(phenyl)acetate

methyl {[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}(phenyl)acetate

Cat. No.: B4308646
M. Wt: 355.4 g/mol
InChI Key: QGDYXHPDNYGFNS-UHFFFAOYSA-N
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Description

Methyl {[(1H-benzimidazol-2-ylthio)acetyl]amino}(phenyl)acetate is a complex organic compound that features a benzimidazole ring, a thioether linkage, and an ester functional group

Chemical Reactions Analysis

Types of Reactions

Methyl {[(1H-benzimidazol-2-ylthio)acetyl]amino}(phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the benzimidazole ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl {[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}(phenyl)acetate is largely dependent on its interaction with biological targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thioether linkage and ester group may also play roles in modulating the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.

    Thioether-containing compounds: Compounds such as methionine and thioethers in penicillins also feature thioether linkages.

    Ester-containing compounds: Esters like aspirin and methyl salicylate are well-known for their therapeutic properties.

Uniqueness

Methyl {[(1H-benzimidazol-2-ylthio)acetyl]amino}(phenyl)acetate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-17(23)16(12-7-3-2-4-8-12)21-15(22)11-25-18-19-13-9-5-6-10-14(13)20-18/h2-10,16H,11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDYXHPDNYGFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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